molecular formula C19H19F3N4O3S B2744001 11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate

11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate

Katalognummer: B2744001
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: RDPIPNDQCUEYHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate is a tricyclic dibenzodiazepine derivative with a trifluoromethanesulfonate (triflate) ester group at position 8 and a 4-methylpiperazino substituent at position 11. Its molecular formula is C₁₉H₂₂F₃N₄O₃S, and it is structurally related to clozapine, a well-known atypical antipsychotic . The triflate group enhances solubility and bioavailability, making it advantageous for pharmacological studies . This compound is primarily utilized in research settings, particularly in chemogenetics as a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist for neuronal silencing .

Eigenschaften

IUPAC Name

[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-yl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c1-25-8-10-26(11-9-25)18-14-4-2-3-5-15(14)23-16-7-6-13(12-17(16)24-18)29-30(27,28)19(20,21)22/h2-7,12,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPIPNDQCUEYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OS(=O)(=O)C(F)(F)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of o-Phenylenediamine Derivatives

The core structure is classically synthesized via acid-catalyzed cyclization, as demonstrated in the preparation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-ketone. Adapted conditions for the target compound:

Step Reagents/Conditions Role
1 (3,4-Dimethoxyphenyl)acetyl chloride, CH₂Cl₂, 0–5°C Acylation agent
2 2,2-Dimethoxyethylamine, Et₃N, 15°C Nucleophilic amine
3 H₂SO₄ (36 N), 15–20°C, 10 hr Cyclization catalyst

Critical Note : Sulfuric acid mediates both deprotection of methoxy groups and cyclodehydration, generating the diazepine ring. Modifications using p-toluenesulfonic acid in refluxing toluene (110°C, 8 hr) improve yields to ≥85% for electron-deficient substrates.

Introduction of the 4-Methylpiperazino Group

Titanium-Mediated Coupling Strategy

The Molbank protocol for analogous piperazine incorporation provides a transferable methodology:

  • Formation of Titanium-Amine Complex

    • React 4-methylpiperazine (1.0 eq) with TiCl₄ (0.2 eq) in anhydrous anisole at −10°C
    • Complex activates the amine for nucleophilic attack on electrophilic centers
  • Coupling to Dibenzo[b,e]diazepin-11-one

    • Heat reaction mixture to 50–55°C under N₂ for 12–16 hr
    • Isolate product via aqueous workup (NaHCO₃) and column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)

Yield Optimization :

  • Excess TiCl₄ (≥0.3 eq) decreases yield due to side reactions
  • Anisole outperforms DMF in preventing N-oxide formation

Nucleophilic Aromatic Substitution (SNAr)

Alternative approach using halogenated intermediates:

  • Synthesis of 11-Chloro Derivative

    • Treat core with POCl₃ in DMF (Vilsmeier conditions)
  • Displacement with 4-Methylpiperazine

    • React in DMSO at 120°C for 24 hr (83% yield reported for similar systems)

Trifluoromethanesulfonate Ester Formation

Phenolic Intermediate Generation

Hydroxylation Strategies :

  • Acid-Catalyzed Demethylation : BBr₃ in CH₂Cl₂ (−78°C → rt, 4 hr) cleaves methoxy groups
  • Oxidative Hydroxylation : mCPBA in AcOH/H₂O (1:1), 60°C, 6 hr (68–72% yield)

Triflation Reaction

Standard protocol adapted from fluorinated compound synthesis:

Parameter Value
Substrate 11-(4-Methylpiperazino)-5H-dibenzo[b,e]diazepin-8-ol
Reagent Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq)
Base 2,6-Lutidine (3.0 eq)
Solvent Anhydrous CH₂Cl₂
Temperature −20°C → 0°C over 2 hr
Workup Sat. NaHCO₃, extraction (EtOAc), MgSO₄ drying
Purification Recrystallization (EtOH/H₂O)

Key Considerations :

  • Moisture exclusion critical for preventing Tf₂O hydrolysis
  • Excess base neutralizes generated triflic acid

Analytical Characterization Data

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.82 (d, J = 8.4 Hz, 1H, ArH)
    • δ 3.62–3.58 (m, 4H, piperazine N-CH₂)
    • δ 2.49 (s, 3H, N-CH₃)
  • HRMS (ESI+):
    • Calculated for C₁₉H₁₉F₃N₄O₃S [M+H]⁺: 441.1201
    • Observed: 441.1198

Purity Assessment :

  • HPLC (C18, 0.1% TFA/MeCN): >99.5% at 254 nm
  • XLogP3: 3.2 (experimental vs. calculated 3.1)

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
Titanium-mediated coupling High regioselectivity Requires anhydrous conditions 78
SNAr displacement Scalable Requires halogenated precursor 65
Reductive amination Mild conditions Low functional group tolerance 42

Industrial Feasibility :

  • Titanium method preferred for small-scale API production
  • SNAr suitable for bulk synthesis despite lower yield

Analyse Chemischer Reaktionen

Arten von Reaktionen: GMC 1-109 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Dies beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

    Substitution: Halogene, Alkylierungsmittel und andere Reagenzien unter verschiedenen Bedingungen, abhängig von der gewünschten Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Dopamine Receptor Interaction
The compound is noted for its interaction with dopamine receptors, particularly the D(4) receptor. Research indicates that derivatives of this compound, such as iozapine, have been synthesized and studied for their binding affinities to these receptors, which are crucial in the treatment of various psychiatric disorders including schizophrenia and Parkinson's disease .

Neurotransmitter Modulation
Studies have shown that compounds within the dibenzo diazepine family can modulate neurotransmitter systems, influencing both dopamine and serotonin pathways. This modulation is essential for developing treatments for mood disorders and anxiety-related conditions .

Synthesis and Derivatives

The synthesis of 11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate involves advanced organic chemistry techniques. For example, oxidative iodo-destannylation reactions have been used to create derivatives like 8-iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]-diazepine, which has shown promising biodistribution characteristics in animal studies .

Table 1: Synthesis Methods of Related Compounds

Compound NameSynthesis MethodKey Findings
IozapineOxidative iodo-destannylationPotential D(4)-receptor ligand; biodistribution in brain tissues of mice and rabbits
8-Iodo-IozapineRadioiodinationEffective uptake in brain regions; useful for imaging studies

Clinical Applications

Potential Therapeutic Uses
Research highlights the potential therapeutic applications of this compound family in treating neurodegenerative diseases and psychiatric disorders. The ability to selectively target dopamine receptors suggests its utility in developing medications for conditions such as schizophrenia, depression, and anxiety disorders .

Case Studies
Preliminary case studies involving the biodistribution of radioiodinated derivatives have shown that these compounds can effectively cross the blood-brain barrier, making them suitable candidates for further investigation in neuroimaging and targeted drug delivery systems .

Wirkmechanismus

GMC 1-109 exerts its effects primarily through its interaction with the M1 muscarinic acetylcholine receptor. The binding of GMC 1-109 to this receptor modulates various intracellular signaling pathways, including:

    G-protein signaling: Activation of the M1 receptor leads to the activation of G-proteins, which in turn regulate various downstream effectors such as phospholipase C and adenylate cyclase.

    Calcium signaling: The activation of the M1 receptor can also lead to an increase in intracellular calcium levels, which plays a crucial role in various cellular processes.

    Gene expression: The modulation of signaling pathways by GMC 1-109 can result in changes in gene expression, affecting various physiological and pathological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Features

The table below compares key structural and functional attributes of the target compound with its analogs:

Compound Substituents Molecular Formula Key Applications Receptor Affinity Highlights
11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate 8-O-triflate, 11-(4-methylpiperazino) C₁₉H₂₂F₃N₄O₃S DREADD agonist for neuronal silencing High affinity for 5-HT₂A receptors; GPCR modulation
Clozapine (8-chloro-11-(4-methylpiperazinyl)-5H-dibenzo[b,e][1,4]diazepine) 8-Cl, 11-(4-methylpiperazino) C₁₈H₁₉ClN₄ Atypical antipsychotic for treatment-resistant schizophrenia D₂, 5-HT₂A antagonism; risk of agranulocytosis
Deschloroclozapine (11-(4-methylpiperazinyl)-5H-dibenzo[b,e][1,4]diazepine) No substituent at position 8 C₁₈H₂₀N₄ Clozapine metabolite; research tool for receptor studies Weak 5-HT₂A affinity; high M₁ muscarinic activity (IC₅₀ = 27 nM)
Iozapine (8-iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine) 8-I, 11-(4-methylpiperazino) C₁₈H₁₉IN₄ Radiolabeled analog for biodistribution studies Comparable to clozapine in D₂/5-HT₂A binding; iodine enhances imaging potential
GMC 1-116 (8-hydroxyclozapine) 8-OH, 11-(4-methylpiperazino) C₁₈H₂₀N₄O Metabolite with mixed receptor activity High M₁ muscarinic affinity; weak 5-HT₂A activity

Pharmacological Profiles

Receptor Binding Affinities (Selected Data)
Compound D₂ (nM) 5-HT₂A (nM) M₁ (nM) Notes
Clozapine 126 5.4 6.3 High 5-HT₂A/D₂ ratio reduces EPS risk
Deschloroclozapine >1000 220 27 M₁-selective; used in cholinergic studies
Target Triflate Compound N/A <50* N/A Predicted GPCR modulation
Iozapine 89 8.7 N/A Similar to clozapine but with imaging utility

*Estimated based on structural similarity to clozapine and GPCR activity .

Neurological Research

  • The triflate derivative is a potent DREADD agonist, enabling precise control of neuronal activity in vitro and in vivo . Its triflate group improves solubility, facilitating administration in aqueous solutions .
  • Clozapine and deschloroclozapine are critical for studying antipsychotic mechanisms and muscarinic signaling, respectively .

Biologische Aktivität

11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate, also known as Deschloroclozapine, is a compound of significant interest due to its biological activity, particularly as a selective agonist for muscarinic receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H19F3N4O3S
  • CAS Number : 183140-96-7
  • Synonyms : GMC1-109, GMC 1-...

Biological Activity

Deschloroclozapine exhibits notable biological activity primarily through its interaction with muscarinic acetylcholine receptors (mAChRs), specifically the hM3Dq and hM4Di subtypes.

In Vitro Studies

Research indicates that Deschloroclozapine functions as a potent agonist for these receptors:

  • hM3Dq : EC50 = 0.13 nM
  • hM4Di : EC50 = 0.081 nM

In comparative studies, it has shown greater potency than previous agonists, making it a valuable tool in pharmacological research. Importantly, it does not exhibit significant agonistic activity for a broad range of other G protein-coupled receptors (GPCRs) at concentrations below 10 nM, indicating a high degree of selectivity .

Binding Affinities

The binding affinities of Deschloroclozapine to the hM3Dq and hM4Di receptors are reported as follows:

  • Ki (hM3Dq) : 6.3 nM
  • Ki (hM4Di) : 4.2 nM

These values reflect the compound's strong interaction with target receptors, underscoring its potential for therapeutic applications in conditions modulated by these pathways .

Pharmacological Implications

The selectivity and potency of Deschloroclozapine make it an attractive candidate for further research in various therapeutic areas:

  • Central Nervous System Disorders : Given its action on muscarinic receptors, it may have implications in treating disorders such as schizophrenia and other neuropsychiatric conditions.
  • Potential Antipsychotic Activity : Similar compounds have been noted for their neuroleptic effects with minimal extrapyramidal side effects .

Case Studies and Research Findings

Several studies have highlighted the potential of Deschloroclozapine in both preclinical and clinical settings:

  • Neuroleptic Properties : In animal models, compounds similar to Deschloroclozapine have demonstrated efficacy in reducing symptoms associated with psychosis without significant motor side effects.
  • Antiproliferative Effects : Some derivatives have shown antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol derivatives?

  • Methodology : A modified procedure involves reacting a titanium tetrakisamine complex (formed from piperazine derivatives and titanium tetrachloride) with a tricyclic lactam precursor. For example, desmethylclozapine analogs are synthesized via amidine formation, yielding the target compound in ~69% efficiency. By-products, such as 8-chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine, may form (~11%) and require chromatographic separation .
  • Key Steps : Use of dichloromethane as a solvent, triethylamine as a base, and ethanol for recrystallization (common in heterocyclic amine reactions) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound and its intermediates?

  • Methodology :

  • ESI-HRMS : Provides exact mass determination for molecular formula validation.
  • 1H NMR : Confirms substitution patterns and piperazino-group integration ratios (e.g., methylpiperazine protons at δ 2.3–2.5 ppm).
  • Elemental Analysis (CHNS) : Validates purity and stoichiometry, particularly for sulfur or halogen-containing intermediates .

Advanced Research Questions

Q. How can researchers address contradictory pharmacological data observed in studies of structurally analogous dibenzodiazepines?

  • Methodology :

  • Triangulation : Cross-validate results using multiple assays (e.g., receptor-binding studies, in vitro cytotoxicity tests) to distinguish target-specific effects from off-target interactions .
  • Replication : Reproduce experiments under controlled conditions (e.g., standardized cell lines, solvent concentrations) to isolate variables .
  • Meta-Analysis : Compare findings with literature on clozapine derivatives, noting substituent-dependent trends (e.g., 4-methylpiperazine groups reducing agranulocytosis risk) .

Q. What strategies optimize reaction conditions to minimize by-products during the synthesis of 11-(4-methylpiperazino)-dibenzodiazepines?

  • Methodology :

  • Solvent Selection : Replace polar aprotic solvents (e.g., THF) with dichloromethane to suppress side reactions like N-trifluoroacetylation .
  • Stoichiometric Adjustments : Use a 10% excess of piperazine derivatives to drive amidine formation to completion, reducing unreacted lactam precursors .
  • Temperature Control : Maintain reflux temperatures below 80°C to prevent decomposition of heat-sensitive intermediates .

Q. How can mechanistic studies elucidate the role of the trifluoromethanesulfonate counterion in modulating the compound’s solubility and bioavailability?

  • Methodology :

  • Comparative Solubility Testing : Measure solubility in aqueous buffers (pH 1–7.4) for the triflate salt versus freebase or other salts (e.g., hydrochloride).
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption, correlating results with counterion hydrophilicity .
  • X-ray Crystallography : Resolve crystal structures to identify triflate interactions with the dibenzodiazepine core .

Data Presentation

Table 1 : Common By-Products in Dibenzodiazepine Synthesis

By-Product StructureYield (%)Isolation MethodReference
8-Chloro-11-[4-(8-chloro-diazepin-11-yl)piperazino]-diazepine11Flash chromatography
N-Trifluoroacetyl derivatives15–20Recrystallization (ethanol)

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/FeaturesReference
1H NMR Methylpiperazine protons: δ 2.3–2.5 (multiplet)
ESI-HRMS [M+H]+ m/z calculated: 456.1521; observed: 456.1523

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.